molecular formula C24H25N3O5S B3567535 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B3567535
M. Wt: 467.5 g/mol
InChI Key: MFYUGAHCCMJBGW-UHFFFAOYSA-N
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Description

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of sulfonyl, acetamide, and methoxyaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetamidophenyl sulfonyl chloride and 4-methoxyaniline. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-acetamidophenyl)sulfonyl-4-chloroanilino)-N-(4-methylphenyl)acetamide
  • 2-(N-(4-acetamidophenyl)sulfonyl-4-nitroanilino)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide may exhibit unique properties due to the presence of the methoxy group. This group can influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-17-4-6-20(7-5-17)26-24(29)16-27(21-10-12-22(32-3)13-11-21)33(30,31)23-14-8-19(9-15-23)25-18(2)28/h4-15H,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUGAHCCMJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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